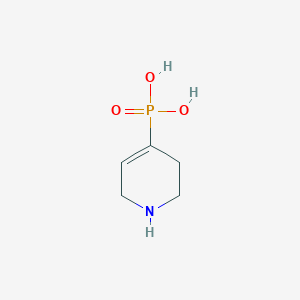![molecular formula C9H17N3O5 B6600490 tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate CAS No. 1955507-24-0](/img/structure/B6600490.png)
tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate, also known as TBTCA, is a compound with a wide range of applications in the field of organic chemistry. TBTCA has been used in the synthesis of various organic compounds, as well as in the development of novel materials and drugs.
Scientific Research Applications
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate has been used in a variety of scientific research applications, including the synthesis of novel organic compounds, the development of new materials, and the study of biological processes. tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate has been used to study the structure and function of proteins, as well as to develop new drugs and medications.
Mechanism of Action
The mechanism of action of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is not fully understood. However, it is believed that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate acts as a catalyst in the synthesis of organic compounds. It is thought to act as an electron donor, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate are not fully understood. However, it is believed that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate may act as an inhibitor of certain enzymes, as well as a modulator of certain cellular processes. It is also believed that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate may affect the metabolism of certain drugs, as well as the expression of certain genes.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate has several advantages for use in laboratory experiments. It is easy to synthesize, and can be used in a variety of reactions. It is also relatively stable and has a low toxicity profile. However, it is important to note that tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is not soluble in water, and can be difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research could be conducted to explore the potential of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate as a catalyst in the synthesis of organic compounds and the development of new materials. Finally, further research could be conducted to investigate the potential of tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate as a modulator of gene expression and metabolism of drugs.
Synthesis Methods
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is synthesized through a series of reactions starting with the reaction of tert-butyl acetate with methoxycarbonyl chloride, followed by a reaction with sodium azide and then a reaction with sodium nitrite. The compound is then purified and isolated through a series of chromatography steps.
properties
IUPAC Name |
tert-butyl 2-[(methoxycarbonylamino)carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-6(13)5-10-7(14)11-12-8(15)16-4/h5H2,1-4H3,(H,12,15)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLZQOOGIXALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)


![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
